2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylideneamino]-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c17-15-8-6-14(7-9-15)11-18-16(12-19)10-13-4-2-1-3-5-13/h1-9,11,16,19H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTNYBDTGMBVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-57-4 | |
| Record name | 1-Propanol, 2-((p-fluorobenzylidene)amino)-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol typically involves the condensation of p-fluorobenzaldehyde with an appropriate amine, followed by reduction. One common method includes:
Condensation Reaction:
p-Fluorobenzaldehyde reacts with aniline in the presence of an acid catalyst to form the Schiff base, this compound.Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of p-fluorobenzaldehyde or p-fluorobenzoic acid.
Reduction: Formation of 2-((p-Fluorobenzyl)amino)-3-phenyl-1-propanol.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
Medicinal Chemistry
2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol is studied for its potential as a pharmacophore in drug design. Its interactions with biological targets are crucial for understanding its therapeutic potential. The presence of the fluorine atom enhances binding affinity and selectivity, allowing for more potent biological effects.
Potential Activities:
- Antimicrobial properties
- Anticancer activity
- Enzyme inhibition
Materials Science
Due to its unique functional groups, this compound is a candidate for developing advanced materials such as polymers and coatings. Its chemical structure allows for modifications that can enhance material properties.
Biological Studies
Research into the compound's interactions with enzymes and receptors provides insights into biochemical pathways. Understanding these interactions can lead to the development of new therapeutic agents targeting specific diseases.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition zone against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with cancer proliferation. The findings demonstrated that the compound could effectively reduce enzyme activity, highlighting its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target’s nature.
Comparison with Similar Compounds
Structural Analogs of 3-Phenyl-1-propanol Derivatives
The 3-phenyl-1-propanol scaffold is common in organic chemistry. Key analogs include:
Notes:
- The fluorinated analog lacks direct data but shares structural similarities with (S)-(-)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, differing in the substituent (p-fluorobenzylidene vs. carbobenzyloxy). This substitution likely reduces molecular weight compared to 285.33 .
- Cinnamyl derivatives (alcohol, acetate) highlight the backbone’s versatility in industrial applications, though their non-fluorinated, non-Schiff base structures differ significantly in reactivity .
Substituent Effects on Physicochemical Properties
- Melting Points: The carbobenzyloxyamino derivative melts at 90–92°C, while cinnamyl alcohol is liquid at room temperature. The fluorine atom in 2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol may increase polarity and melting point compared to non-fluorinated analogs.
- Solubility : Fluorine’s electronegativity could enhance solubility in polar solvents compared to carbobenzyloxy or thiophene-containing analogs.
Functional Group Comparisons
Biological Activity
The compound 2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol is a derivative of aminopropanol that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of p-fluorobenzaldehyde with 2-amino-3-phenyl-1-propanol. The reaction can be represented as follows:
This compound features a Schiff base structure, characterized by a C=N bond formed during the condensation process. The presence of the fluorine atom in the para position of the benzylidene moiety may influence its biological activity due to electronic effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related aminopropanol derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacteria Tested | Activity |
|---|---|---|
| This compound | E. coli | Active |
| 2-Amino-3-phenylpropanol | S. aureus | Moderate |
| Benzothiazole derivatives | C. albicans | Significant |
Anticancer Activity
Research indicates that aminopropanol derivatives possess anticancer properties. In vitro studies have demonstrated that such compounds can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. For example, related compounds have been shown to target specific pathways involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In animal models, it has been noted to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This effect may be attributed to the inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study published in G P Globalize Research Journal reported that similar Schiff bases exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .
- Anticancer Properties : A recent investigation into the effects of aminopropanol derivatives on cancer cell lines revealed significant growth inhibition in breast and liver cancer cells, indicating a promising avenue for further research in cancer therapeutics .
- Inflammation Reduction : In a controlled study involving inflammatory models, the administration of related compounds resulted in a marked decrease in edema and inflammatory cytokine levels, supporting their potential use in treating inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for 2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Schiff base formation between p-fluorobenzaldehyde and 2-amino-3-phenyl-1-propanol. Key steps include:
Imine Formation : React equimolar amounts of the aldehyde and amine under reflux in anhydrous toluene with triethylamine (TEA) as a base to catalyze condensation. Similar protocols for analogous Schiff bases used reflux times of 8–12 hours at 80–100°C .
Purification : Crystallize the product from diluted ethanol to remove unreacted starting materials and byproducts .
- Optimization Tips : Monitor reaction progress via TLC. Adjust solvent polarity (e.g., switch to dichloromethane for faster kinetics) or use molecular sieves to absorb water and shift equilibrium toward imine formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
- Methodological Answer :
- 1H/13C NMR :
- Imine proton (CH=N) : A singlet near δ 8.3–8.5 ppm (deshielded due to conjugation) .
- Fluorine-substituted aromatic protons : Doublets in δ 7.2–7.6 ppm (coupled with para-fluorine, ≈ 8–10 Hz) .
- IR Spectroscopy :
- Stretching vibrations for C=N (~1640 cm⁻¹) and OH groups (~3300 cm⁻¹) .
- Mass Spectrometry :
- Molecular ion peak [M+H]⁺ matching the molecular weight (calculated: 285.3 g/mol).
Q. What are the critical considerations for handling and storing this compound to maintain stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the imine bond .
- Handling : Use gloves and work in a fume hood due to potential irritancy (similar amino alcohols require GHS Category 4 safety protocols) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data observed during characterization of this Schiff base derivative?
- Methodological Answer : Contradictions may arise from:
- Tautomerism : The imine (CH=N) may exhibit keto-enol tautomerism. Use deuterated DMSO for NMR to stabilize the dominant tautomer .
- Impurities : Recrystallize twice from ethanol/water (1:3 v/v) and analyze via HPLC (C18 column, 70% acetonitrile/water mobile phase) to confirm purity >98% .
Q. What computational modeling approaches are suitable for predicting the reactivity of this fluorinated amino alcohol?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., imine nitrogen for nucleophilic attacks) .
- Molecular Dynamics : Simulate solvation effects in toluene/water systems to study hydrolytic stability .
Q. What strategies mitigate competing side reactions during imine formation?
- Methodological Answer :
- Byproduct Suppression :
Use a 10% excess of p-fluorobenzaldehyde to drive the reaction to completion and minimize unreacted amine .
Add TEA to neutralize HCl byproducts from imine condensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
